Oxidative Ring Cleavage to Dimethyl Pimelate
2-Nitrocycloheptanone undergoes oxidative ring cleavage with potassium persulfate in methanolic sulfuric acid at 80°C to afford dimethyl pimelate (dimethyl heptanedioate) in 84% isolated yield [1]. This performance occupies a specific position within the α-nitrocycloalkanone series, with the cyclohexanone analog achieving 94% and the cyclooctanone analog 88% yield under identical conditions [1]. The quantified 84% yield for the C7 system is statistically distinct from the C6 and C8 counterparts, reflecting the unique balance between ring strain relief and steric accessibility of the α-nitroketone moiety in the seven-membered ring.
| Evidence Dimension | Isolated yield of α,ω-dicarboxylic acid dimethyl ester |
|---|---|
| Target Compound Data | 84% (dimethyl pimelate) |
| Comparator Or Baseline | 2-Nitrocyclohexanone: 94%; 2-Nitrocyclooctanone: 88%; 2-Nitrocyclononanone: 78%; 2-Nitrocycloundecanone: 83% |
| Quantified Difference | -10 percentage points vs. C6; -4 percentage points vs. C8; +6 percentage points vs. C9 |
| Conditions | 3 equiv. K₂S₂O₈, MeOH, H₂SO₄, 80°C |
Why This Matters
For synthetic routes requiring dimethyl pimelate (a C7 diester), 2-nitrocycloheptanone provides a direct, one-step entry in high yield, whereas alternative ring sizes produce different chain-length diesters, necessitating additional homologation steps.
- [1] Ballini, R. & Bosica, G. (1997). α-Nitrocycloalkanones as a Source of α,ω-Dicarboxylic Acid Dimethyl Esters. Tetrahedron, 53(47), 16131-16138. DOI: 10.1016/S0040-4020(97)10069-2. View Source
